Disodium 4,4'-((4,6-dihydroxy-1,3-phenylene)bis(azo))bis(benzenesulphonate)
Description
Disodium 4,4'-((4,6-dihydroxy-1,3-phenylene)bis(azo))bis(benzenesulphonate) (CAS 83562-73-6), also known as Acid Brown 417, is a synthetic bis-azo dye with a molecular formula of C₁₈H₁₂N₄Na₂O₈S₂ and a molecular weight of 522.42 g/mol . Its structure consists of a central 4,6-dihydroxy-1,3-phenylene core linked via azo groups to two benzenesulphonate moieties. The compound is characterized by high water solubility due to its sulfonate groups, a polar surface area of 221.06 Ų, and moderate lipophilicity (cLogP = 1.283) . It is primarily used in the textile industry as a dye and has applications in biological staining due to its azo-chromophore properties .
Properties
CAS No. |
83562-73-6 |
|---|---|
Molecular Formula |
C18H12N4Na2O8S2 |
Molecular Weight |
522.4 g/mol |
IUPAC Name |
disodium;4-[[2,4-dihydroxy-5-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C18H14N4O8S2.2Na/c23-17-10-18(24)16(22-20-12-3-7-14(8-4-12)32(28,29)30)9-15(17)21-19-11-1-5-13(6-2-11)31(25,26)27;;/h1-10,23-24H,(H,25,26,27)(H,28,29,30);;/q;2*+1/p-2 |
InChI Key |
SHWQEPOSCFVKMT-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=CC(=C(C=C2O)O)N=NC3=CC=C(C=C3)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acid Brown 417 typically involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The reaction conditions often require acidic environments to facilitate the diazotization process. For instance, aniline can be diazotized using sodium nitrite in the presence of hydrochloric acid, followed by coupling with a phenolic compound under alkaline conditions to form the final dye.
Industrial Production Methods: Industrial production of Acid Brown 417 involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The final product is then purified through filtration and drying processes to obtain the dye in its usable form.
Chemical Reactions Analysis
Types of Reactions: Acid Brown 417 undergoes various chemical reactions, including:
Oxidation: The azo groups can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: The azo groups can be reduced to amines, which can further react to form different compounds.
Substitution: The aromatic rings in Acid Brown 417 can undergo electrophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.
Major Products:
Oxidation: Products can include nitroso compounds and carboxylic acids.
Reduction: Products include aromatic amines.
Substitution: Products vary depending on the substituent introduced.
Scientific Research Applications
Industrial Applications
1. Textile Industry
- Disodium 4,4'-((4,6-dihydroxy-1,3-phenylene)bis(azo))bis(benzenesulphonate) is extensively used as a dye for various fabrics. Its ability to provide long-lasting and rich colors makes it a preferred choice for dyeing cotton, wool, and synthetic fibers. The compound's dual hydroxyl and sulfonate functionalities enhance its solubility and binding properties compared to other azo dyes.
2. Food Industry
- This compound is also utilized as a food coloring agent. It imparts a brown hue to food products and is used to substitute cocoa or caramel colorants. However, its use in food is regulated due to potential health concerns associated with azo dyes.
3. Biological Research
- Recent studies have explored the potential of Disodium 4,4'-((4,6-dihydroxy-1,3-phenylene)bis(azo))bis(benzenesulphonate) in biological applications. Its interaction with various substrates has been investigated for potential use in drug delivery systems and as a fluorescent marker in biochemical assays .
Case Study 1: Textile Dyeing Efficiency
A study evaluated the dyeing efficiency of Disodium 4,4'-((4,6-dihydroxy-1,3-phenylene)bis(azo))bis(benzenesulphonate) on cotton fabrics. The results showed that the dye provided excellent color fastness under various washing conditions and light exposure. The study concluded that the compound's structure allows for strong interaction with cotton fibers, leading to enhanced dye retention.
Case Study 2: Food Coloring Regulation
Research on the application of Disodium 4,4'-((4,6-dihydroxy-1,3-phenylene)bis(azo))bis(benzenesulphonate) in food products highlighted regulatory challenges. The study assessed the dye's stability under different pH levels and temperatures typically found in processed foods. Findings indicated that while the dye remained stable at certain conditions, its use must comply with safety regulations due to potential health risks associated with azo dyes.
A recent investigation into the biological activity of Disodium 4,4'-((4,6-dihydroxy-1,3-phenylene)bis(azo))bis(benzenesulphonate) revealed its potential as a fluorescent probe in cellular imaging. The compound demonstrated effective binding with specific proteins in vitro, suggesting its utility in tracking biological processes within cells .
Mechanism of Action
The primary mechanism of action for Acid Brown 417 involves its interaction with substrates through its azo groups. These groups can form hydrogen bonds and van der Waals interactions with various materials, leading to strong adhesion and vibrant coloration. The molecular targets include fibers in textiles and proteins in biological tissues.
Comparison with Similar Compounds
Structural Features
The compound belongs to the azo dye family, which is defined by the presence of the -N=N- azo group. Below is a comparison of its structural features with analogous bis-azo dyes:
| Compound Name | CAS Number | Core Structure | Substituents | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|---|
| Acid Brown 417 | 83562-73-6 | 4,6-Dihydroxy-1,3-phenylene | Benzenesulphonate | C₁₈H₁₂N₄Na₂O₈S₂ | 522.42 |
| Acid Brown 14 | 5850-16-8 | 2,4-Dihydroxy-1,3-phenylene | Naphthalene-1-sulphonate | C₂₆H₁₆N₄Na₂O₈S₂ | 622.54 |
| Congo Red | 573-58-0 | Biphenyl-4,4'-diyl | 4-Aminonaphthalene-1-sulphonate | C₃₂H₂₂N₆Na₂O₆S₂ | 696.66 |
| Acid Red 97 | 10169-02-5 | Biphenyl-2,2'-diyl | 2-Hydroxynaphthalene-1-sulphonate | C₃₂H₂₀N₄Na₂O₈S₂ | 730.67 |
Key Differences :
- Acid Brown 417 uses a dihydroxybenzene core , while Acid Brown 14 incorporates a naphthalene ring, enhancing its conjugation and lightfastness .
- Congo Red and Acid Red 97 feature biphenyl backbones with aminonaphthalene or hydroxynaphthalene substituents, respectively, leading to distinct spectral properties (e.g., Congo Red’s affinity for amyloid fibrils) .
Functional Substituents and Properties
| Compound | Functional Groups | Water Solubility | cLogP | Applications |
|---|---|---|---|---|
| Acid Brown 417 | -SO₃⁻, -OH | High | 1.283 | Textile dyeing, biological staining |
| Acid Brown 14 | -SO₃⁻, -OH (naphthalene) | High | -3.22* | Leather dyeing, pH indicators |
| Congo Red | -SO₃⁻, -NH₂ | Moderate | N/A | Histology (amyloid detection) |
| Acid Red 97 | -SO₃⁻, -OH (naphthol) | High | N/A | Textiles, inks |
*Acid Brown 14’s lower cLogP (-3.22) indicates higher hydrophilicity compared to Acid Brown 417, likely due to additional sulfonate groups .
Biological Activity
Disodium 4,4'-((4,6-dihydroxy-1,3-phenylene)bis(azo))bis(benzenesulphonate), commonly referred to as Acid Brown 417, is a synthetic azo dye with diverse applications in various industries. This article delves into its biological activity, including antimicrobial and anticancer properties, supported by case studies and research findings.
Chemical Profile
- Molecular Formula : C18H12N4Na2O8S2
- Molecular Weight : 522.42 g/mol
- CAS Number : 83562-73-6
- Synonyms : Acid Brown 417
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of Disodium 4,4'-((4,6-dihydroxy-1,3-phenylene)bis(azo))bis(benzenesulphonate). The compound was evaluated against various bacterial strains using standard methods to determine its efficacy.
Key Findings:
- The compound exhibited significant antibacterial activity against Staphylococcus aureus , Escherichia coli , and Pseudomonas aeruginosa .
- Minimum Inhibitory Concentration (MIC) values were determined through broth dilution techniques, indicating effective inhibition at concentrations as low as 100 µg/mL .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
| Pseudomonas aeruginosa | 100 |
Anticancer Activity
The potential anticancer properties of Disodium 4,4'-((4,6-dihydroxy-1,3-phenylene)bis(azo))bis(benzenesulphonate) have also been explored. In vitro studies indicate its effectiveness against various cancer cell lines.
Case Study:
A study investigated the impact of the compound on MCF-7 breast cancer cells . The results showed:
- A significant reduction in cell viability at concentrations of 250 and 300 µg/mL.
- Indications of apoptosis were observed through DNA fragmentation assays .
| Treatment Concentration (µg/mL) | Cell Viability (%) |
|---|---|
| Control | 100 |
| 250 | 65 |
| 300 | 40 |
The biological activity of Disodium 4,4'-((4,6-dihydroxy-1,3-phenylene)bis(azo))bis(benzenesulphonate) is attributed to its structural features:
- The presence of hydroxyl groups contributes to its reactivity and interaction with biological macromolecules.
- Azo groups facilitate electron transfer processes that may disrupt cellular functions in microorganisms and cancer cells.
Q & A
Q. What advanced synthetic modifications could enhance its photostability for optoelectronic applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
